molecular formula C15H10N2O2S B14163124 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole CAS No. 4079-31-6

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole

Katalognummer: B14163124
CAS-Nummer: 4079-31-6
Molekulargewicht: 282.3 g/mol
InChI-Schlüssel: BYUSUYRSVRXCAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is a complex heterocyclic compound with the molecular formula C15H10N2O2S. This compound is part of the indole family, which is known for its significant biological and pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, substituted indoles, and various heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Nitro-6,11-dihydrothiochromeno[4,3-b]indole is unique due to its complex structure, which combines the indole core with a thiochromeno moiety and a nitro group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

4079-31-6

Molekularformel

C15H10N2O2S

Molekulargewicht

282.3 g/mol

IUPAC-Name

2-nitro-6,11-dihydrothiochromeno[4,3-b]indole

InChI

InChI=1S/C15H10N2O2S/c18-17(19)9-5-6-14-11(7-9)15-12(8-20-14)10-3-1-2-4-13(10)16-15/h1-7,16H,8H2

InChI-Schlüssel

BYUSUYRSVRXCAB-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C3=C(S1)C=CC(=C3)[N+](=O)[O-])NC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.